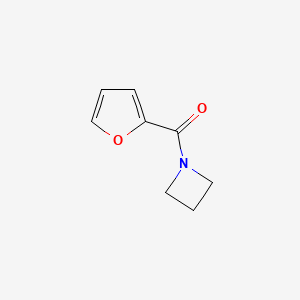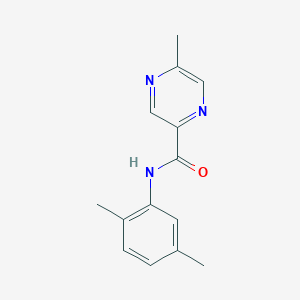![molecular formula C15H16N2O4 B7476403 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, which makes it a useful tool in scientific research.
作用機序
Clofibric acid binds to PPARα and induces a conformational change in the receptor, which allows it to form a heterodimer with retinoid X receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding activates the transcription of genes involved in fatty acid oxidation, such as acyl-CoA oxidase, and inhibits the transcription of genes involved in triglyceride synthesis, such as fatty acid synthase.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation in the liver, skeletal muscle, and heart, which leads to decreased levels of triglycerides and increased levels of ketone bodies. It also improves insulin sensitivity and glucose homeostasis by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. Clofibric acid has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
Clofibric acid is a useful tool in scientific research because of its potent PPARα agonist activity. It can be used to study the role of PPARα in various physiological processes, such as lipid metabolism, insulin sensitivity, and inflammation. However, there are some limitations to using 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid acid in lab experiments. It has been shown to have off-target effects on other PPAR isoforms, such as PPARγ and PPARδ, which can complicate data interpretation. Additionally, this compound acid has been shown to have species-specific effects, which means that results obtained in one species may not necessarily translate to another species.
将来の方向性
There are several future directions for research on 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other PPAR isoforms. Another area of interest is the use of this compound acid in combination with other drugs to treat metabolic disorders, such as type 2 diabetes and dyslipidemia. Additionally, the role of PPARα in other physiological processes, such as inflammation and cancer, is still not fully understood and warrants further investigation.
合成法
Clofibric acid can be synthesized by reacting 2-(2-hydroxyphenoxy)acetic acid with isobutyl chloroformate, followed by reaction with 2-amino-2-cyanovinylpyridine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain 2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid acid.
科学的研究の応用
Clofibric acid has been extensively used in scientific research as a PPARα agonist. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Clofibric acid activates PPARα, which leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation. Clofibric acid has been used to study the role of PPARα in various physiological processes, such as lipid metabolism, insulin sensitivity, and atherosclerosis.
特性
IUPAC Name |
2-[2-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(2)17-15(20)12(8-16)7-11-5-3-4-6-13(11)21-9-14(18)19/h3-7,10H,9H2,1-2H3,(H,17,20)(H,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSXSGRNWMADMM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=CC=C1OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)

![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)


![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)